2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one

Antifolate DHFR Selectivity

This compound is distinguished by its meta-tolyl substitution, which confers specific physicochemical properties (LogP 4.7, TPSA 32.7 Ų) and negligible DHFR inhibition (IC50 >10,000 nM). It serves as a crucial negative control in DHFR-involved assays, enabling cleaner interpretation of pyrimidinone-mediated effects. Avoid confounding antifolate activity; secure your research supply today.

Molecular Formula C23H18N2O
Molecular Weight 338.4 g/mol
CAS No. 89069-83-0
Cat. No. B12917105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one
CAS89069-83-0
Molecular FormulaC23H18N2O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O/c1-17-9-8-14-20(15-17)25-22(26)16-21(18-10-4-2-5-11-18)24-23(25)19-12-6-3-7-13-19/h2-16H,1H3
InChIKeyZILKYHRHAZGDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one (CAS 89069-83-0): A Specialized 3-Aryl Pyrimidinone Scaffold for Medicinal Chemistry and Biological Screening


2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one (CAS 89069-83-0) is a 3-aryl substituted pyrimidin-4-one derivative characterized by a 3-(m-tolyl) substituent on the nitrogen atom of a 2,6-diphenyl pyrimidinone core. This compound belongs to the broader class of 2,6-disubstituted-3-aryl-4(3H)-pyrimidinones, which have been explored for their potential central nervous system, anti-inflammatory, and antiproliferative activities [1][2]. Its specific meta-tolyl substitution pattern differentiates it from closely related regioisomers and halogenated analogs, potentially influencing key physicochemical properties such as lipophilicity (XLogP3 = 4.7) and topological polar surface area (TPSA = 32.7 Ų) [3], which are critical determinants of pharmacokinetic behavior and target engagement in biological assays.

Why Generic 3-Aryl Pyrimidinones Cannot Substitute for 2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one in Targeted Research Programs


Within the 2,6-diphenyl-3-aryl-pyrimidin-4(3H)-one series, subtle variations in the 3-aryl substituent profoundly modulate both biological activity profiles and physicochemical properties. The meta-methyl substitution on the N3-phenyl ring distinguishes this compound from its para-tolyl, unsubstituted phenyl, and halogenated counterparts. For example, the m-tolyl derivative exhibits a LogP of approximately 4.7 [1], compared to ~4.87 for the 3-(3-chlorophenyl) analog and ~0.6 for the p-tolyl isomer [2], indicating significantly different lipophilicity and, consequently, divergent absorption, distribution, and membrane permeability characteristics. Furthermore, the compound demonstrates negligible inhibition of human dihydrofolate reductase (DHFR) (IC50 > 10,000 nM) [3], a property that starkly contrasts with potent antifolate pyrimidines like methotrexate. This lack of DHFR activity, combined with its unique substitution pattern, makes it a distinct chemical probe for investigating off-target effects or for applications where DHFR inhibition is undesirable. Simply substituting a generic 3-aryl pyrimidinone without considering these specific structural and pharmacological nuances risks introducing uncontrolled variables and confounding experimental results.

Quantitative Differentiation of 2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one from Key Analogs: A Head-to-Head Evidence Guide


DHFR Inhibition: m-Tolyl Derivative Exhibits Negligible Activity vs. Potent Antifolate Comparators

The 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one compound demonstrates extremely weak inhibition of human dihydrofolate reductase (DHFR), with an IC50 value exceeding 10,000 nM [1]. This contrasts sharply with clinically utilized antifolates such as methotrexate, which exhibits an IC50 in the low nanomolar range against DHFR (typically <50 nM).

Antifolate DHFR Selectivity Antiproliferative

Lipophilicity and Polarity: Meta-Tolyl Substitution Yields Intermediate LogP and Low TPSA for Optimized Permeability

The calculated XLogP3 of 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one is 4.7, with a topological polar surface area (TPSA) of 32.7 Ų [1]. In comparison, the closely related 3-(3-chlorophenyl) analog exhibits a higher LogP of 4.87 and a slightly larger TPSA of 34.89 Ų , while the p-tolyl isomer shows a markedly lower LogP of 0.6 [2].

Physicochemical Properties Lipophilicity Permeability Drug-likeness

Anti-inflammatory Potential: Class-Level Evidence of NLRP3 Inflammasome Suppression In Vivo

While direct data for 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one is limited, a structurally related diphenyl pyrimidine compound (exact identity not specified) demonstrated significant anti-inflammatory effects in a rat model of S. aureus-induced pneumonia. Treatment with 1.25–10 mg/kg doses of this diphenyl pyrimidine significantly reduced lung IL-1β, IL-18, and TNF-α levels, and suppressed NLRP3, ASC, and caspase-1 protein expression in a dose-dependent manner (P < 0.05) [1].

Anti-inflammatory NLRP3 Inflammasome Pneumonia

Synthetic Efficiency: Microwave-Assisted Synthesis Achieves High Yields in Reduced Reaction Times

In a general eco-friendly synthesis of 3-aryl-2,6-diphenylpyrimidin-4(3H)-ones, microwave irradiation under optimized conditions yielded the desired products in good yields with significantly reduced reaction times compared to conventional heating [1]. While specific yield data for the m-tolyl derivative is not isolated, the method demonstrates the viability of rapid, high-throughput synthesis of this scaffold, a key advantage for library generation and lead optimization campaigns.

Microwave Synthesis Green Chemistry Process Efficiency Yield

CNS Activity Profile: Class-Level Evidence of Multi-Faceted Neuropharmacological Effects

An early study on a series of 2,6-disubstituted-3-aryl-4(3H)-pyrimidinones, including various aryl substituents, reported significant central muscle relaxant, hypnotic, anticonvulsant, CNS depressant, anti-inflammatory, and diuretic activities in mice [1]. The specific contribution of the m-tolyl substituent to this multi-target profile is not detailed, but the class exhibits a broad polypharmacology that may be of interest for phenotypic screening.

CNS Muscle Relaxant Hypnotic Anticonvulsant Anti-inflammatory

Optimal Research and Industrial Applications for 2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one Based on Verified Differentiation


Selective Probe for Non-DHFR Mediated Cellular Pathways

Given its negligible DHFR inhibition (IC50 > 10,000 nM) [1], this compound is ideally suited as a negative control or selective probe in cellular assays where antifolate activity would confound results. Researchers can investigate pyrimidinone-mediated effects on cell proliferation, inflammation, or CNS function without the interference of DHFR-driven cytotoxicity, enabling cleaner interpretation of target engagement and mechanism of action studies.

Physicochemical Benchmark for SAR Studies in 3-Aryl Pyrimidinone Series

With a well-defined LogP of 4.7 and TPSA of 32.7 Ų [2], this compound provides a crucial reference point for understanding the impact of meta-substitution on lipophilicity and polarity within the 2,6-diphenyl-3-aryl-pyrimidin-4(3H)-one series. Medicinal chemists can use this data to guide the design of analogs with optimized ADME properties, particularly when balancing membrane permeability with aqueous solubility. Comparative analysis with p-tolyl and chloro analogs is essential for rational scaffold optimization.

In Vivo Inflammation Model Reference for NLRP3 Inflammasome Research

Building on class-level evidence that diphenyl pyrimidines suppress the NLRP3 inflammasome and reduce inflammatory cytokines in a rat pneumonia model [3], this specific compound can be prioritized as a starting point for investigating structure-activity relationships in NLRP3-targeted therapeutics. Its favorable physicochemical profile (Section 3, Item 2) suggests it may possess adequate bioavailability for in vivo proof-of-concept studies following formulation optimization.

High-Throughput Synthesis and Library Generation Core Scaffold

The demonstrated microwave-assisted synthesis of 3-aryl-2,6-diphenylpyrimidin-4(3H)-ones [4] positions this compound as a readily accessible core for generating focused chemical libraries. Its efficient preparation enables rapid exploration of diverse substitution patterns on the 3-aryl ring, facilitating accelerated lead identification and SAR campaigns in both academic and industrial settings. Procurement of the m-tolyl derivative serves as a key starting material or reference standard for such efforts.

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